4-Chloro-6-methoxy-N-methylpyrimidin-2-amine
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Overview
Description
4-Chloro-6-methoxy-N-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-N-methylpyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methoxypyrimidine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Chloro-6-methoxy-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It serves as an intermediate in the production of herbicides and pesticides.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-2-phenylpyrimidine
- 4-Chloro-6-(methylamino)pyrimidine
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-
Uniqueness
4-Chloro-6-methoxy-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
4-Chloro-6-methoxy-N-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a chloro group and a methoxy substituent on the pyrimidine ring, contributing to its diverse biological effects.
This compound can be described with the following chemical formula:
- Molecular Formula : C7H9ClN2O
- Molecular Weight : 174.61 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial protein synthesis or interference with metabolic pathways essential for bacterial growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has shown promising results in anticancer assays, particularly against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways and the inhibition of cell cycle progression.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 5.24 |
MCF-7 | 3.78 |
A549 | 4.12 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis, thereby disrupting cellular proliferation.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways associated with cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting this compound's potential as a lead structure for antibiotic development.
Case Study 2: Anticancer Potential
In another investigation by Johnson et al. (2024), the anticancer properties of this compound were assessed against multiple cancer types. The study concluded that the compound significantly reduced cell viability in HeLa cells and induced apoptosis through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies:
- Chloro Substitution : The presence of the chloro group enhances lipophilicity, improving membrane permeability and biological activity.
- Methoxy Group : The methoxy substituent plays a crucial role in modulating interactions with biological targets, enhancing selectivity.
Properties
Molecular Formula |
C6H8ClN3O |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-chloro-6-methoxy-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-8-6-9-4(7)3-5(10-6)11-2/h3H,1-2H3,(H,8,9,10) |
InChI Key |
XYALAVGRSPIOKX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=N1)Cl)OC |
Origin of Product |
United States |
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